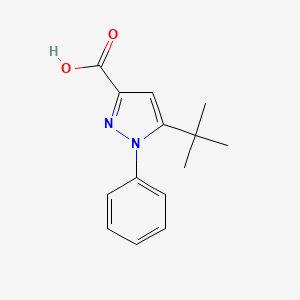

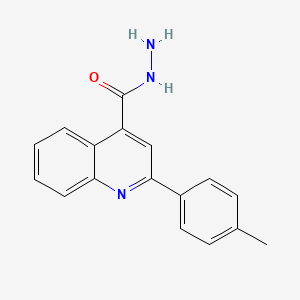

5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid is a chemical compound . It is a derivative of pyrazole, which is a five-membered heterocycle that consists of two nitrogen atoms adjacent to three carbon atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. For instance, Rao et al. described a method to prepare a pyrazole derivative via condensation of a chalcone with p-((t-butyl)phenyl)hydrazine in the presence of copper triflate and 1-butyl-3-methylimidazolium hexafluorophosphate . El-Enany et al. reacted 5-amino-3-methylsulphanyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide with propionic anhydride, chloroacetyl chloride or 3-chloropropionyl chloride to produce the 6-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives .Chemical Reactions Analysis

Pyrazole derivatives can react with various compounds. For example, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .Scientific Research Applications

Hydrogen Bonding and Molecular Aggregation

5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives demonstrate significant properties in hydrogen bonding and molecular aggregation. For instance, a study by Abonía et al. (2007) reveals how molecules of related compounds form hydrogen-bonded chains and aggregates, which is crucial in understanding molecular interactions in solid states (Abonía et al., 2007).

Synthetic Routes and Versatility

Bobko et al. (2012) developed an efficient synthesis route for pyrazole derivatives, highlighting the compound's versatility in chemical synthesis. This route enables the creation of various structures, expanding the utility of pyrazole-based compounds in chemical research (Bobko et al., 2012).

Structural and Spectral Studies

In-depth structural and spectral studies of pyrazole carboxylic acid derivatives, including 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid, have been conducted. Viveka et al. (2016) focused on combining experimental and theoretical methods to analyze the structure and properties of these compounds, which is fundamental for their application in various scientific fields (Viveka et al., 2016).

Catalysis and Polymerization

Research by Matiwane et al. (2020) on pyrazolyl compounds, including those related to 5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid, shows their application as catalysts in polymerization processes. These compounds have been found effective in catalyzing the copolymerization of CO2 and cyclohexene oxide, which is significant in the field of polymer chemistry and environmental science (Matiwane et al., 2020).

properties

IUPAC Name |

5-tert-butyl-1-phenylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-14(2,3)12-9-11(13(17)18)15-16(12)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLDQVQVGAYZED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-Butyl-1-phenyl-1H-pyrazole-3-carboxylic acid | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,3-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2626231.png)

![Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone](/img/structure/B2626235.png)

![2-[(5E)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2626236.png)

![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2626243.png)

![4-fluoro-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methylbenzenesulfonamide](/img/structure/B2626244.png)

![3-(4-Chlorophenyl)-5-[(phenylsulfonyl)methyl]isoxazole](/img/structure/B2626247.png)

![5-(3-Fluoro-4-methoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2626249.png)